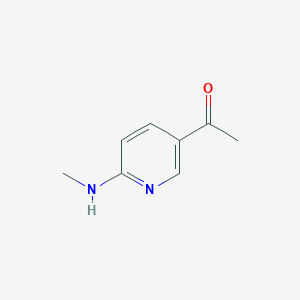![molecular formula C21H22N2O B3359426 4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole CAS No. 855291-04-2](/img/structure/B3359426.png)
4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole
Overview
Description
The compound “4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole” is a chemical compound . It is also known as Penehyclidine hydrochloride . The empirical formula is C20H29NO2 · HCl and it has a molecular weight of 351.91 .
Synthesis Analysis
The synthesis of this compound involves the activation of alcohol by treating it with bis (4-nitrophenyl)carbonate to form a mixed active carbonate derivative . The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provided the compound with an overall yield of 90% .Molecular Structure Analysis
The molecular structure of “4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole” contains a total of 58 bonds, including 32 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 18 aromatic bonds, 6 six-membered rings, 1 secondary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
The compound “4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole” is a reagent used in the preparation of Umeclidinium Bromide-d5, which is considered as a potentially long-acting antimuscarinic agent .Physical And Chemical Properties Analysis
The compound is a white to beige powder that is hygroscopic . It is soluble in water at a concentration of 2 mg/mL . It should be stored in a desiccated condition at a temperature of -20°C .Mechanism of Action
properties
IUPAC Name |
4-[4-(1-azabicyclo[2.2.2]octan-3-yloxy)phenyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-2-18(19-8-11-22-20(19)3-1)15-4-6-17(7-5-15)24-21-14-23-12-9-16(21)10-13-23/h1-8,11,16,21-22H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYRWVYFBQLDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=CC=C(C=C3)C4=C5C=CNC5=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472274 | |
| Record name | 4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole | |
CAS RN |
855291-04-2 | |
| Record name | 4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



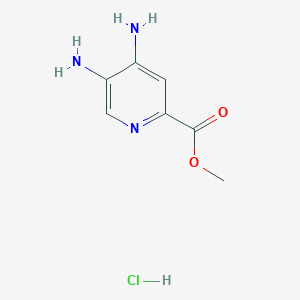

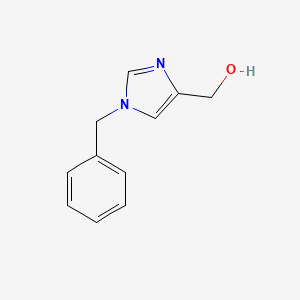
![6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione](/img/structure/B3359388.png)
![3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one](/img/structure/B3359392.png)
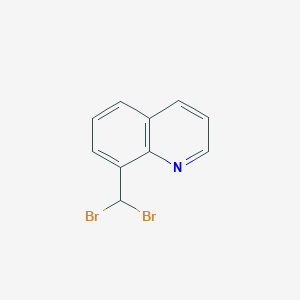
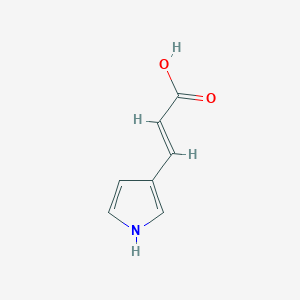
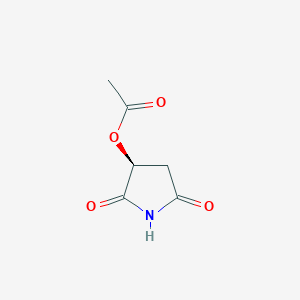
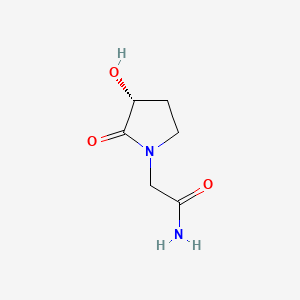
![1H-Pyrrolo[3,2-B]pyridine-2-carboxamide](/img/structure/B3359407.png)


![(S)-3-[(5-Bromopyrimidin-2-yl)oxy]quinuclidine](/img/structure/B3359434.png)
